molecular formula C15H19N3O3S B2399839 N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine CAS No. 1105213-13-5

N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine

Cat. No. B2399839
CAS RN: 1105213-13-5
M. Wt: 321.4
InChI Key: ZMBUQYFNHJTGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine, also known as MPS-Pyridazine, is a novel compound that has been gaining attention in the field of medicinal chemistry. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. MPS-Pyridazine has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine and its related compounds have been extensively utilized in chemical synthesis, highlighting the importance of pyridazinone derivatives in organic chemistry. For instance, the utilization of benzoyl cyanide in ionic liquids presents a 'green' methodology for the efficient and selective benzoylation of nucleosides, which is an alternative to conventional methods using the pyridine-benzoyl chloride system. This approach indicates the versatility of benzoylating systems, potentially including derivatives related to N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine (Prasad et al., 2005).

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed C-N bond-forming reactions using organic azides as the nitrogen source have been explored, providing a mild and versatile C-H amination protocol. This methodology's significance lies in its step- and atom-economical alternative to conventional C-N cross-coupling reactions, showcasing the potential for derivatives of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine to participate in such transformations (Shin, Kim, & Chang, 2015).

Preparative Methods for Secondary Amines

The preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides exemplifies the compound's utility in synthesizing amines, suggesting a broader application of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine in similar synthetic routes (Kurosawa, Kan, & Fukuyama, 2003).

C-H Amination

The oxidative C-H amination of N-substituted amidines using iodobenzene catalysis is another noteworthy application, indicating the reactivity of similar structures towards forming benzimidazoles under mild conditions. This method's generality and moderate to high yields underscore the potential of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine derivatives in medicinal chemistry (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-propylsulfonylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-10-22(19,20)15-9-8-14(17-18-15)16-11-12-6-4-5-7-13(12)21-2/h4-9H,3,10-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBUQYFNHJTGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.